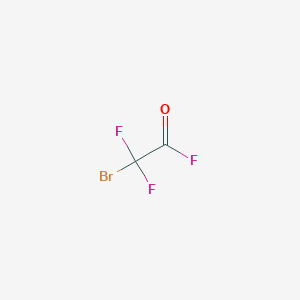

Bromodifluoroacetyl fluoride

Overview

Description

Bromodifluoroacetyl fluoride (BDAF) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BDAF is a colorless, odorless, and highly reactive compound that is used in various scientific applications.

Scientific Research Applications

Synthesis of Carbamoyl Fluorides

Bromodifluoroacetyl fluoride is used as a precursor for generating difluorocarbene, which is then reacted with hydroxylamines to synthesize carbamoyl fluorides. This method shows high functional group tolerance and has been substantiated by computational calculations (Baars et al., 2016).

Sensing and Detection of Fluoride Ions

In the field of chemical sensing, compounds related to bromodifluoroacetyl fluoride are used for detecting fluoride ions, especially in water. This research is significant for monitoring fluoride levels due to its impact on dental and skeletal health (Wade et al., 2010).

Applications in Energy Storage

Fluorides like those derived from bromodifluoroacetyl fluoride are explored for use in energy storage and conversion, particularly in Li-ion technology. They are attractive due to their high theoretical capacities, which significantly exceed those of commercial cells (Conte & Pinna, 2014).

Fluorine Incorporation in Medicinal Chemistry

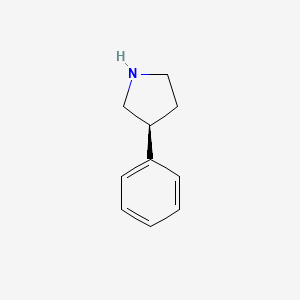

In medicinal chemistry, methods related to bromodifluoroacetyl fluoride are used to incorporate fluorine into molecules. Fluorine's unique properties make it highly sought after for improving drug properties (Yang et al., 2012).

Fluoride Anion Recognition in Solid State

The fluoride anion's importance in various fields has led to increased focus on efficient and specific interaction with fluoride in polar and aqueous media. This research is vital for both environmental and health concerns (Cametti & Rissanen, 2013).

Catalyst in Synthesis Processes

Compounds related to bromodifluoroacetyl fluoride serve as catalysts in the synthesis of various organic compounds, demonstrating the versatility and utility of fluorides in organic chemistry (Banothu et al., 2014).

Fluoride Sensing in Biological Systems

The development of sensors using fluorides, such as those derived from bromodifluoroacetyl fluoride, enables the detection of fluoride ions in living cells. This is critical for understanding fluoride's biological impact (Zou et al., 2014).

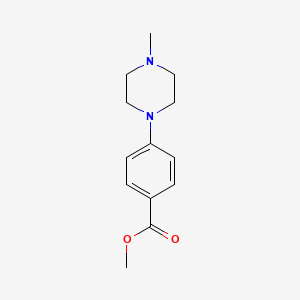

Asymmetric Bromotrifluoromethoxylation

In pharmaceuticals and agrochemicals, asymmetric bromotrifluoromethoxylation, facilitated by derivatives of bromodifluoroacetyl fluoride, is used for introducing trifluoromethoxy groups into drugs andagricultural products. This process is known for its operational simplicity, scalability, and mild reaction conditions, making it highly applicable in the modification of complex organic molecules (Guo et al., 2017).

In Vivo Biofluorination

Research in the field of biotechnology has demonstrated the use of fluoride, such as derivatives from bromodifluoroacetyl fluoride, for in vivo biofluorination in engineered bacteria. This process is groundbreaking for integrating fluorometabolites into living cells, expanding the chemical capabilities of cell factories (Calero et al., 2020).

Insights into Direct Trifluoromethoxylation

Studies have explored the use of fluorides, including those related to bromodifluoroacetyl fluoride, for trifluoromethoxylation reactions. These reactions are significant for preparing trifluoromethyl ethers, valuable as building blocks in various chemical syntheses (Marrec et al., 2010).

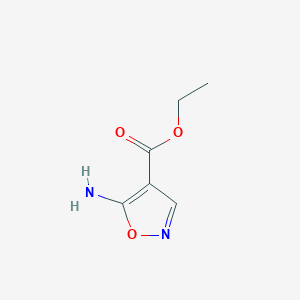

Development of Clickable Fluorosulfonyl Fluoride Reagents

Fluorosulfonyl fluoride reagents, related to bromodifluoroacetyl fluoride, are developed for various applications, including the synthesis of isoxazoles. These reagents demonstrate potential in enriching chemical tool cabinets for diverse synthetic routes (Leng & Qin, 2018).

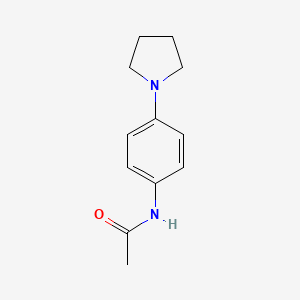

Aliphatic C-H Fluorination

The fluorination of molecules, using compounds related to bromodifluoroacetyl fluoride, is utilized to improve chemical stability and alter the binding affinity of biologically active compounds. This method is particularly effective for replacing hydrogen in small molecules with fluorine (Liu et al., 2013).

Fluorination and Trifluoromethylation in Organic Synthesis

Fluorination, including methods using compounds related to bromodifluoroacetyl fluoride, is increasingly important in organic synthesis. These processes are key for incorporating fluorine into complex organic molecules, often imparting desirable properties for pharmaceuticals or materials (Furuya et al., 2011).

Future Directions

properties

IUPAC Name |

2-bromo-2,2-difluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF3O/c3-2(5,6)1(4)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOFZGQDJKOKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378336 | |

| Record name | Bromo(difluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromodifluoroacetyl fluoride | |

CAS RN |

38126-07-7 | |

| Record name | Bromo(difluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

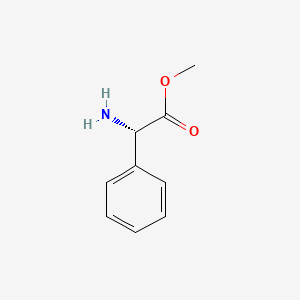

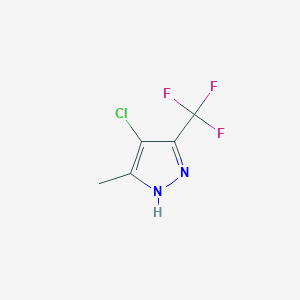

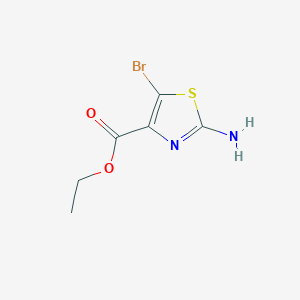

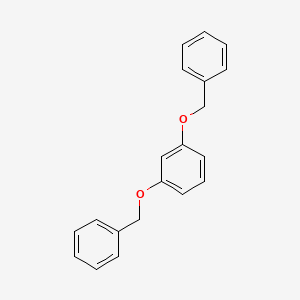

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.